Acetylacrylate

Description

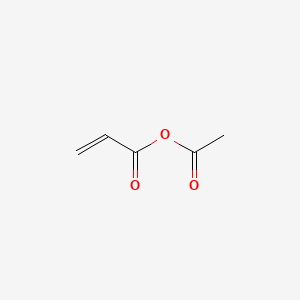

Acetylacrylate, also known as (Z)-4-oxopent-2-enoic acid or cis-acetylacrylate, is a keto acid with the molecular formula C₅H₆O₃ and a molecular weight of 130.10 g/mol . It exists in two isomeric forms: cis- and trans-acetylacrylate, differentiated by the spatial arrangement of substituents around the double bond . This compound is ubiquitously present in living organisms, from bacteria to humans, and plays roles in metabolic pathways such as tyrosine catabolism, where it serves as a substrate for enzymes like maleylacetoacetate isomerase (MAAI) . This compound is also utilized in organic synthesis, particularly in regioselective aza-ene additions and cyclocondensation reactions to form heterocyclic compounds like pyrroloimidazoles .

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

acetyl prop-2-enoate |

InChI |

InChI=1S/C5H6O3/c1-3-5(7)8-4(2)6/h3H,1H2,2H3 |

InChI Key |

SRUCYNCHUFMZIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- This compound lacks an ester group, distinguishing it from methyl/ethyl derivatives. Its α,β-unsaturated keto acid structure enables participation in conjugate addition reactions .

- Methyl this compound is an esterified form with a lower molecular weight than this compound due to the replacement of a hydroxyl group with a methoxy group .

- Ethyl Acrylate , while structurally simpler, shares the α,β-unsaturated ester motif but lacks the keto group, reducing its reactivity in nucleophilic additions .

This compound:

- Produced via tautomerization of cis-acetylacrylate at low pH or UV-induced isomerization of trans-acetylacrylate .

- In metabolic contexts, generated as an intermediate in the degradation of tyrosine via maleylacetoacetate isomerase activity .

Methyl this compound:

- Synthesized through bromination of methyl levulinate followed by dehydrohalogenation .

- Also obtained via regioselective aza-ene reactions under catalyst-free conditions .

Ethyl Acrylate:

- Industrially produced via esterification of acrylic acid with ethanol or oxidative esterification of ethylene .

Divergence : this compound derivatives require specialized enzymatic or photochemical steps, whereas ethyl acrylate synthesis follows conventional esterification routes.

Contrasts :

- This compound’s enzymatic role and synthetic utility in heterocycle formation contrast with ethyl acrylate’s industrial polymer applications.

- Protoanemonin’s toxicity limits its applications compared to the more versatile this compound derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.